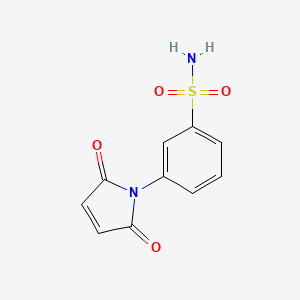

3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide

描述

属性

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c11-17(15,16)8-3-1-2-7(6-8)12-9(13)4-5-10(12)14/h1-6H,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEQXGLLVUZJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrrole ring fused with a sulfonamide group, which contributes to its biological activity. Its molecular formula is , and it has a molecular weight of 270.27 g/mol. The presence of the dioxo-pyrrole moiety is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer cell lines. It has shown promising results in inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The compound displays antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness is comparable to traditional antibiotics, indicating potential as a new antimicrobial agent.

- Enzyme Inhibition : It has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes.

The biological effects of this compound are primarily attributed to its ability to interact with cellular targets:

- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to an increase in cells at the G2/M phase of the cell cycle, suggesting it may halt progression and promote apoptosis in cancer cells.

- PARP Inhibition : The compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to enhanced cytotoxicity in cancer cells deficient in DNA repair mechanisms.

Anticancer Activity

A study evaluated the antiproliferative effects of the compound on breast cancer cell lines using MTT assays. The results indicated an IC50 value of approximately 10 µM, demonstrating significant cytotoxicity compared to control treatments.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-436 | 10 |

| Olaparib (control) | MDA-MB-436 | 4.4 |

Antimicrobial Activity

The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) tests against common bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

These results highlight the compound's potential as an antimicrobial agent.

Case Studies

A recent case study explored the use of this compound in combination with conventional chemotherapy agents in resistant cancer models. The combination therapy resulted in enhanced efficacy and reduced side effects compared to monotherapy.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. Specifically, studies have shown that 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide demonstrates cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways involved in cancer progression .

Antibacterial Properties

The sulfonamide moiety contributes to the antibacterial efficacy of the compound. It acts by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism positions it as a potential candidate for developing new antibiotics .

Drug Delivery Systems

Recent advancements have explored the use of this compound in drug delivery systems, particularly in targeted therapies. Its ability to form conjugates with various biomolecules allows for selective delivery of therapeutic agents to specific tissues or cells, enhancing the efficacy and reducing side effects associated with conventional treatments .

Material Science

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. By incorporating this compound into polymer matrices, researchers have developed materials suitable for high-performance applications such as aerospace and automotive industries .

Crosslinking Agents

In material science, it serves as an effective crosslinking agent in the formation of hydrogels. These hydrogels exhibit desirable properties such as biocompatibility and tunable degradation rates, making them ideal for biomedical applications including tissue engineering and regenerative medicine .

Biochemistry

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. For instance, its interaction with carbonic anhydrase suggests potential applications in treating conditions like glaucoma and edema by modulating intraocular pressure .

Bioconjugation Techniques

In biochemistry, this compound is explored for bioconjugation techniques where it can be attached to biomolecules such as proteins or nucleic acids. This property is crucial for developing biosensors and diagnostic tools that require specific targeting and detection capabilities .

Case Studies

相似化合物的比较

Core Heterocyclic Ring Systems

The target compound’s dioxo-pyrrole moiety distinguishes it from analogs featuring pyrazoline or pyrazolone rings. Key differences include:

Substituent Effects

- Sulfonamide Group : Common to all compared compounds, this group is critical for carbonic anhydrase inhibition via zinc coordination in the active site. Modifications to the heterocycle (e.g., pyrazolone vs. dioxo-pyrrole) may alter binding affinity .

- The target compound lacks this group, which may reduce hydrophilicity .

- Methyl Group : The pyrazolone derivative in includes a 3-methyl group, which could increase lipophilicity and metabolic stability compared to the unsubstituted dioxo-pyrrole in the target compound .

Data Table: Structural and Functional Comparison

准备方法

General Synthetic Strategy

The synthetic approach to 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide typically involves:

- Starting from benzene-1-sulfonamide derivatives, often 4-aminobenzene-1-sulfonamide or related sulfonamides.

- Introduction of a suitable side chain that can cyclize to form the pyrrole-2,5-dione ring.

- Formation of the pyrrole ring via cyclization with diketones or related reagents.

This strategy is supported by the synthesis of related compounds described in the literature, where hydrazide intermediates derived from sulfonamide acids or esters undergo cyclization with diketones to yield pyrrole derivatives.

Preparation via Hydrazide Intermediates and Diketone Cyclization

A key method involves converting a sulfonamide-substituted β-alanine derivative into a hydrazide, which then reacts with diketones to form the pyrrole-2,5-dione ring.

Formation of β-alanine derivative:

4-Aminobenzene-1-sulfonamide is reacted with acrylic acid in aqueous conditions to yield an N-substituted β-alanine derivative.Conversion to ester and hydrazide:

The β-alanine acid is esterified (e.g., reflux in methanol) to form the methyl ester. This ester is then subjected to hydrazinolysis to give the hydrazide intermediate.Cyclization with diketones:

The hydrazide intermediate is refluxed with diketones such as 2,4-pentanedione or 2,5-hexanedione in alcoholic solvents (e.g., propan-2-ol) under acidic conditions (concentrated HCl or acetic acid) to form the pyrrole-2,5-dione ring system attached to the benzene sulfonamide.

This approach was demonstrated in the synthesis of 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide and related compounds, where hydrazide intermediates reacted with diketones to afford the heterocyclic ring in good yields and short reaction times (e.g., 10 min reflux).

Alternative Cyclization Routes via Semicarbazides and Isocyanates

Other methods involve the use of semicarbazide derivatives of the sulfonamide β-alanine intermediates, which upon cyclization under acidic or basic conditions yield various heterocyclic rings including triazoles, oxadiazoles, and thiadiazoles.

- Reaction of hydrazide intermediates with phenyl isocyanate or isothiocyanate produces semicarbazide derivatives.

- Subsequent cyclization under reflux in aqueous NaOH followed by acidification yields triazole derivatives.

- Treatment with potassium xanthogenate (prepared in situ from carbon disulfide and KOH) leads to oxadiazole-2-thione derivatives, which can be further alkylated.

These methods illustrate the versatility of the sulfonamide hydrazide intermediates as precursors for diverse heterocyclic systems, including the pyrrole-2,5-dione core.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| β-Alanine formation | 4-Aminobenzene-1-sulfonamide + acrylic acid, aqueous, hydroquinone catalyst | Formation of N-substituted β-alanine |

| Esterification | Reflux in methanol | Methyl ester formation for easier hydrazide synthesis |

| Hydrazinolysis | Hydrazine hydrate, reflux | Formation of hydrazide intermediate |

| Cyclization with diketones | Diketones (e.g., 2,4-pentanedione), propan-2-ol, conc. HCl or acetic acid, reflux | Formation of pyrrole-2,5-dione ring; yields typically good, reaction times ~10 min |

| Semicarbazide formation | Reaction with phenyl isocyanate/isothiocyanate, propan-2-ol | Precursor for triazole/oxadiazole derivatives |

| Cyclization to triazoles | Reflux in 20% NaOH, acidification | Yields ~68% for triazole derivatives |

| Formation of oxadiazole-2-thione | Potassium xanthogenate in ethanol | Subsequent alkylation possible |

Analytical Verification

NMR Spectroscopy:

The formation of the pyrrole ring is confirmed by characteristic chemical shifts in ^1H and ^13C NMR. For example, methyl groups in the pyrrole moiety resonate around 10.91 ppm in ^13C NMR, while NH protons in oxo derivatives appear at ~10.52 ppm.Mass Spectrometry and IR:

These techniques support the presence of the sulfonamide and pyrrole-2,5-dione functionalities.

Summary Table of Representative Preparation Steps

Research Findings and Considerations

- The hydrazide-diketone cyclization method is efficient, providing rapid access to the pyrrole-2,5-dione ring system with good yields.

- The choice of diketone and reaction conditions can modulate the substitution pattern on the pyrrole ring.

- The sulfonamide group remains intact throughout the synthesis, enabling the compound's biological activity as a carbonic anhydrase inhibitor and other pharmacological targets.

- Alternative heterocyclic derivatives can be accessed from the same hydrazide intermediates, showcasing the synthetic versatility of this scaffold.

常见问题

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide?

- Methodological Answer : Synthesis typically involves coupling reactions between pyrrolidine-dione derivatives and sulfonamide precursors. A stepwise approach includes:

Nucleophilic substitution to introduce the sulfonamide group.

Cyclocondensation under controlled pH (e.g., using acetic acid) to form the pyrrolidine-dione ring.

Optimization of reaction conditions (temperature, solvent polarity) is critical. Statistical design of experiments (DoE), such as factorial design, can systematically explore parameter interactions and reduce trial-and-error approaches .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected exact mass ~330.067 g/mol, as seen in structurally similar sulfonamide derivatives) .

- NMR spectroscopy (¹H, ¹³C, DEPT) to verify substitution patterns and aromaticity.

- X-ray crystallography for absolute stereochemical confirmation (refer to analogous compounds in Acta Crystallographica reports) .

- HPLC with UV detection (λ ~254 nm) to assess purity, leveraging retention time consistency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential irritancy (based on sulfonamide safety data) .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste disposal : Follow institutional guidelines for sulfonamide-containing waste, as improper disposal may lead to environmental persistence .

Advanced Research Questions

Q. How can computational modeling improve the design of experiments for optimizing reaction yields?

- Methodological Answer :

- Employ density functional theory (DFT) to simulate transition states and identify energy barriers in key reaction steps (e.g., cyclocondensation) .

- Combine with statistical reaction path sampling to predict optimal conditions (e.g., solvent selection, temperature gradients) and validate via small-scale experiments .

- Use software like Gaussian or ORCA for simulations, ensuring alignment with experimental data .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic NMR (DNMR) : Assess rotational barriers of sulfonamide groups to detect conformational exchange broadening .

- Variable-temperature studies : Identify temperature-dependent shifts caused by hydrogen bonding or solvent interactions .

- Comparative analysis : Cross-reference with crystallographic data (e.g., bond lengths/angles) to validate assignments .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric effects : The sulfonamide group’s para-substitution on the benzene ring reduces steric hindrance, favoring nucleophilic attack at the pyrrolidine-dione carbonyl .

- Electronic effects : Electron-withdrawing sulfonamide groups activate the benzene ring toward electrophilic substitution, but computational Mulliken charge analysis can quantify activation effects .

- Validate via kinetic studies (e.g., pseudo-first-order rate constants under varying substituents) .

Q. What advanced techniques validate the compound’s role as a protease inhibitor in biochemical assays?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to target proteases.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Molecular docking : Use AutoDock Vina to predict binding poses, focusing on interactions between the pyrrolidine-dione moiety and protease active sites .

Data Analysis & Experimental Design

Q. How can factorial design optimize the synthesis of derivatives with enhanced bioactivity?

- Methodological Answer :

- Two-level factorial design : Vary factors like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol%).

- Analyze interactions using ANOVA to identify significant variables (p < 0.05) .

- Example: A 2³ design (8 experiments) reduces resource use while maximizing information output .

Q. What statistical methods are appropriate for analyzing contradictory solubility data across studies?

- Methodological Answer :

- Multivariate regression : Correlate solubility with physicochemical descriptors (LogP, PSA) from databases like PubChem .

- Principal component analysis (PCA) : Identify outliers or confounding variables (e.g., polymorphic forms) .

- Cross-validate with molecular dynamics simulations to model solvent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。